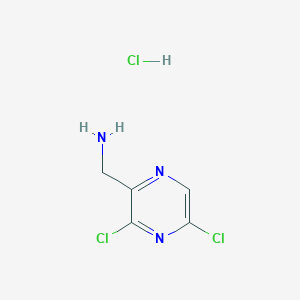
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one, also known as 3,3-DM-TZB, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with a unique structure and properties that make it an ideal choice for a variety of lab experiments.
Scientific Research Applications
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a versatile compound with a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for bioimaging and as a fluorescent indicator for the detection of metal ions. In addition, this compound has been used in the synthesis of organic light-emitting diodes and in the development of new drugs.
Mechanism of Action
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a highly reactive compound that can undergo a variety of chemical reactions. It can form covalent bonds with other molecules, such as metals and organic molecules, through a nucleophilic substitution reaction. It can also undergo an elimination reaction to form an alkyl halide. In addition, this compound can undergo a dehydration reaction to form a thiazole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In addition, this compound has been shown to have an antioxidant effect and to act as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a highly versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used as a reagent in a variety of reactions. In addition, it is non-toxic and has a low cost. However, it is not very stable and can degrade over time, which can limit its use in some experiments.
Future Directions
The future directions for 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one are vast and varied. It can be used as a reagent in the synthesis of new compounds and as a catalyst in various reactions. It can also be used as a fluorescent probe for bioimaging and as a fluorescent indicator for the detection of metal ions. In addition, this compound can be used in the development of new drugs and in the synthesis of organic light-emitting diodes. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop new methods of synthesis.
Synthesis Methods
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can be synthesized using two different methods. The first method is a direct synthesis from 3-methyl-1-butanol and 1,3-thiazol-5-yl chloride, which involves a nucleophilic substitution reaction followed by a dehydration reaction. The second method is a multi-step synthesis from 3-methyl-1-butanol, 1,3-thiazol-5-yl chloride, and calcium hydroxide, which involves an initial reaction to form an intermediate, followed by a dehydration reaction. Both methods are relatively simple and can be completed in a short period of time.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one involves the condensation of 3,3-dimethylbutan-1-ol with 2-aminothiazole followed by oxidation of the resulting thiazole derivative to form the final product.", "Starting Materials": [ "3,3-dimethylbutan-1-ol", "2-aminothiazole", "oxidizing agent (e.g. potassium permanganate, hydrogen peroxide)" ], "Reaction": [ "Step 1: Condensation of 3,3-dimethylbutan-1-ol with 2-aminothiazole in the presence of a dehydrating agent (e.g. sulfuric acid) to form the thiazole derivative.", "Step 2: Oxidation of the thiazole derivative using an oxidizing agent (e.g. potassium permanganate, hydrogen peroxide) to form 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one." ] } | |
CAS RN |
1998422-87-9 |
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
